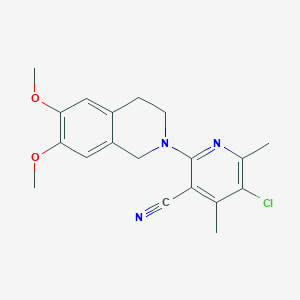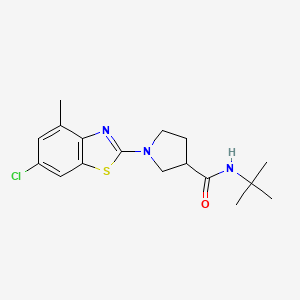![molecular formula C18H23NO2 B6473503 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640956-23-4](/img/structure/B6473503.png)
2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a unique structural motif. The spiro[3.3]heptane core is known for its non-coplanar exit vectors, making it a valuable scaffold in medicinal chemistry .
Mecanismo De Acción
Mode of Action
The mode of action of 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3It is known that the oxetane ring in the compound can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The biochemical pathways affected by 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3The compound’s structure suggests that it may be involved in the formation of oxetane derivatives through epoxide ring opening
Pharmacokinetics
The pharmacokinetics of 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3The compound’s bioavailability and how it is metabolized and excreted in the body are areas that require further investigation .
Result of Action
The molecular and cellular effects of 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3Given the compound’s unique structure, it is likely to have distinct effects on cellular processes, but these effects need to be studied in more detail .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane interacts with its targets and carries out its functions . .
Análisis Bioquímico
Biochemical Properties
2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules such as DNA and proteins, leading to changes in their structure and function. This compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity . High doses of this compound have been associated with adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the compound’s bioavailability and efficacy . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, which are essential for its elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its localization to the mitochondria can influence cellular metabolism and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane can be achieved through various methods. One approach involves the use of visible light-mediated energy transfer catalysis, which exploits the biradical nature of triplet excited states to engage in intermolecular coupling reactions . Another method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds often involves scalable reactions such as [2+2] cycloaddition energy transfer sensitization . These methods are designed to be efficient and yield high-purity products suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic core, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Comparación Con Compuestos Similares
2-Oxa-1-azaspiro[3.2.0]heptane: Another spirocyclic compound with a similar core structure but different functional groups.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a bicyclic core and are used in similar applications.
Uniqueness: 2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to its non-coplanar exit vectors, which provide distinct physicochemical properties compared to other spirocyclic and bicyclic compounds . This uniqueness makes it a valuable scaffold for drug discovery and other scientific research applications .
Propiedades
IUPAC Name |
oxan-2-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-17(16-8-4-5-9-21-16)19-12-18(13-19)10-15(11-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPFGHZEIVCMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473423.png)

![N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6473441.png)
![3-fluoro-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B6473449.png)
![4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B6473468.png)
![6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5-chloropyridine-3-carbonitrile](/img/structure/B6473469.png)
![3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473478.png)
![[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate](/img/structure/B6473486.png)
![N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473489.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide](/img/structure/B6473501.png)



